molecular formula C6H8OS B14615955 2-(Methylsulfanyl)cyclopent-2-en-1-one CAS No. 60887-85-6

2-(Methylsulfanyl)cyclopent-2-en-1-one

Cat. No.: B14615955
CAS No.: 60887-85-6
M. Wt: 128.19 g/mol
InChI Key: XJWLUVSHTRWHFW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C6H8OS It is a derivative of cyclopent-2-en-1-one, where a methylsulfanyl group is attached to the second carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing derivatives of cyclopent-2-en-1-one involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride (SOCl2) in anhydrous ethanol. This one-pot synthesis is efficient and yields the desired products in reasonable amounts . Another method involves the Aza-Piancatelli rearrangement, which uses furan-2-yl(phenyl)methanol and 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3) as a catalyst .

Industrial Production Methods

Industrial production methods for 2-(Methylsulfanyl)cyclopent-2-en-1-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclopent-2-en-1-one, like other cyclopentenones, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a Danishefsky-type diene can yield a fused tricyclic system .

Scientific Research Applications

2-(Methylsulfanyl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic conjugate additions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)cyclopent-2-en-1-one is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and properties. This functional group can participate in additional chemical reactions, such as oxidation or substitution, providing further versatility in synthetic applications .

Properties

CAS No.

60887-85-6

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

2-methylsulfanylcyclopent-2-en-1-one

InChI

InChI=1S/C6H8OS/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3

InChI Key

XJWLUVSHTRWHFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CCCC1=O

Origin of Product

United States

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